molecular formula C16H12ClN3O B4853174 7-chloro-8-methyl-2-(4-pyridinyl)-4-quinolinecarboxamide

7-chloro-8-methyl-2-(4-pyridinyl)-4-quinolinecarboxamide

Cat. No. B4853174
M. Wt: 297.74 g/mol
InChI Key: BUDZTSSSCNLPTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-chloro-8-methyl-2-(4-pyridinyl)-4-quinolinecarboxamide is a chemical compound with potential applications in scientific research. The compound is commonly referred to as CQ and has been studied extensively for its properties and mechanisms of action.

Mechanism of Action

The mechanism of action of CQ involves its ability to inhibit the formation of hemozoin, a byproduct of hemoglobin degradation in malaria parasites. This leads to the accumulation of toxic heme in the parasite, which ultimately results in its death. CQ has also been shown to inhibit autophagy by blocking the fusion of autophagosomes with lysosomes, leading to the accumulation of autophagosomes and impaired autophagic flux.
Biochemical and Physiological Effects
CQ has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of tumor cells, and reduce inflammation. CQ has also been shown to affect the immune system by modulating the activity of immune cells.

Advantages and Limitations for Lab Experiments

CQ has several advantages for lab experiments. It is relatively easy to synthesize, has a high purity, and is stable under normal laboratory conditions. CQ also has a well-established mechanism of action, making it a useful tool for studying autophagy and other cellular processes. However, CQ also has some limitations, including its potential toxicity and off-target effects.

Future Directions

There are several future directions for the study of CQ. One potential direction is the development of novel derivatives of CQ with improved efficacy and reduced toxicity. Another direction is the investigation of the effects of CQ on other cellular processes, such as apoptosis and inflammation. Additionally, the use of CQ in combination with other drugs or therapies may provide new avenues for the treatment of various diseases.

Scientific Research Applications

CQ has been widely used in scientific research due to its potential applications in various fields. It has been studied for its antimalarial properties, as well as its potential as an anticancer agent. CQ has also been studied for its effects on autophagy, a cellular process that plays a crucial role in various physiological processes.

properties

IUPAC Name

7-chloro-8-methyl-2-pyridin-4-ylquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN3O/c1-9-13(17)3-2-11-12(16(18)21)8-14(20-15(9)11)10-4-6-19-7-5-10/h2-8H,1H3,(H2,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUDZTSSSCNLPTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1N=C(C=C2C(=O)N)C3=CC=NC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Chloro-8-methyl-2-(pyridin-4-yl)quinoline-4-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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